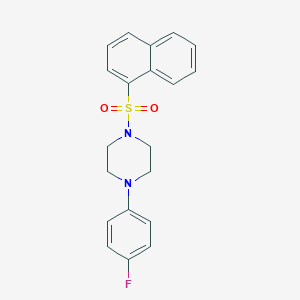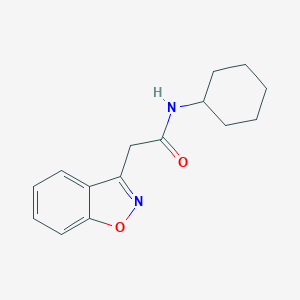![molecular formula C15H25BrN2O3S B226030 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been found to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential neuroprotective effects, including the ability to reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide research. One potential area of research is the development of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide-based therapeutics for cancer, inflammation, and neurological disorders. Another potential area of research is the investigation of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide as a potential tool for studying various signaling pathways and cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide is a chemical compound that has shown potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide as a therapeutic agent.
Synthesis Methods
The synthesis of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with diethylaminopropylamine in the presence of a base, such as triethylamine or pyridine. The resulting product is then brominated using bromine in acetic acid to yield 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide.
Scientific Research Applications
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential neuroprotective effects.
properties
Product Name |
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H25BrN2O3S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25BrN2O3S/c1-5-18(6-2)9-7-8-17-22(19,20)15-11-13(16)12(3)10-14(15)21-4/h10-11,17H,5-9H2,1-4H3 |
InChI Key |
GRGYQUTZKVNLTD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















